molecular formula C11H9F4N3O2 B7437274 2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide

2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide

Cat. No. B7437274
M. Wt: 291.20 g/mol
InChI Key: JECXKPYXADUXBG-UHFFFAOYSA-N
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Description

2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide is not yet fully understood. However, it is believed to work by inhibiting specific enzymes or proteins in the body, leading to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide are still being studied. However, preliminary studies have shown that it has the potential to modulate various biochemical pathways in the body, leading to therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations is that its mechanism of action is not yet fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide. One potential direction is to continue studying its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Another potential direction is to explore its use as a fluorescent probe for detecting specific biomolecules in biological systems. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, the study of 2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide holds great promise for advancing scientific knowledge and improving human health.

Synthesis Methods

The synthesis of 2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide involves the reaction of 2-oxo-3,4-dihydro-1H-1,6-naphthyridine-3-carboxylic acid with 2-amino-3,3,3-trifluoropropan-1-ol. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide has shown potential applications in various scientific fields. One of the most significant applications is in the field of medicinal chemistry, where it is being studied for its potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe for detecting specific biomolecules in biological systems.

properties

IUPAC Name

2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F4N3O2/c12-8(11(13,14)15)10(20)18-7-3-5-4-16-2-1-6(5)17-9(7)19/h1-2,4,7-8H,3H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECXKPYXADUXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=NC=C2)NC(=O)C(C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,3-tetrafluoro-N-(2-oxo-3,4-dihydro-1H-1,6-naphthyridin-3-yl)propanamide

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